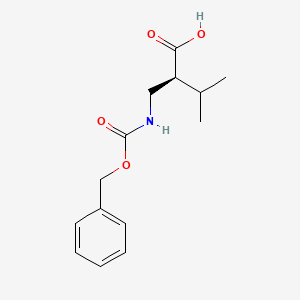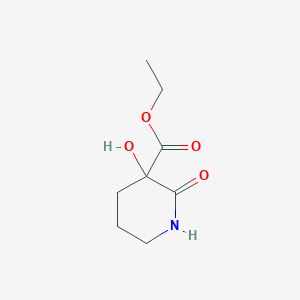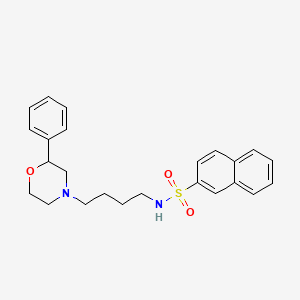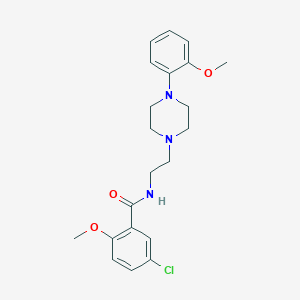
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Metal-catalysed carbonylation reactions involving single-electron transfer mechanisms and organic radical intermediates could potentially be relevant .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity .科学的研究の応用
Enzymatic Degradation and Metabolite Analysis
The Ehrlich pathway, which involves enzymatic degradation of amino acids into various metabolites, is a significant area of study where compounds similar to (S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid might be relevant. In fermented foods, the conversion of l-isoleucine into alcohols and acids, such as 2-methylbutanoic acid, through this pathway demonstrates the complex interactions between amino acids and microbial enzymes. The enantiomeric distributions of these metabolites provide insights into the degradation mechanisms and the potential roles of similar compounds in biosynthesis and metabolism (Matheis, Granvogl, & Schieberle, 2016).
Microbial Metabolite Production
Microbial metabolite production, particularly by Staphylococcus xylosus, involves the transformation of branched-chain amino acids into corresponding aldehydes and acids. Research into these processes can help understand how derivatives of this compound might be produced or metabolized by microorganisms, contributing to fields like food science, biochemistry, and microbial ecology (Beck, Hansen, & Lauritsen, 2002).
Biotechnological Synthesis of Chemicals
The biotechnological synthesis of chemicals, such as 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources, is another area where compounds like this compound could be applied. These processes involve the use of microbial enzymes and pathways to convert biomass into valuable chemical building blocks, demonstrating the potential of biotechnological approaches in sustainable chemical synthesis (Rohwerder & Müller, 2010).
Safety and Hazards
As with any chemical compound, handling “(S)-2-((((Benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid” would require appropriate safety measures. The specific safety and hazard information would depend on the properties of the compound. Sigma-Aldrich, for example, provides safety data sheets (SDS) for their products, which include hazard identification, first-aid measures, fire-fighting measures, accidental release measures, and handling and storage .
作用機序
Target of Action
It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which are key building blocks in organic chemistry .
Mode of Action
It is known that similar compounds are often involved in carbonylation reactions
Biochemical Pathways
It is known that similar compounds are often involved in the synthesis of α,β-unsaturated carbonyl compounds , which play a crucial role in various biochemical pathways.
Pharmacokinetics
It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which can have various pharmacokinetic properties depending on their structure and the specific biochemical pathways they are involved in.
Result of Action
It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which can have various effects at the molecular and cellular level depending on their structure and the specific biochemical pathways they are involved in.
Action Environment
It is known that similar compounds are often used in the synthesis of α,β-unsaturated carbonyl compounds , which can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds.
特性
IUPAC Name |
(2S)-3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEFCGYTOBTQNU-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2808437.png)
![N-(4-chloro-2-fluorophenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pteridin-2-yl]sulfanylacetamide](/img/structure/B2808439.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)butanamide](/img/structure/B2808441.png)
![2-[(7-chloro-1,1-diketo-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-phenethyl-acetamide](/img/structure/B2808443.png)

![N-(2,5-difluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2808447.png)
![2-(1H-indol-3-yl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2808448.png)


![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2808454.png)


